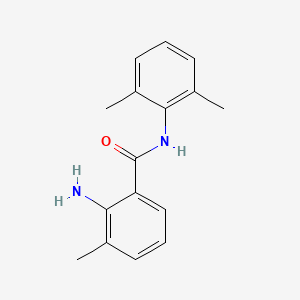

2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide

Description

2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide is a substituted benzamide derivative characterized by a benzoyl ring with a meta-methyl group and an anilide ring substituted with 2,6-dimethyl groups. Its structural backbone includes an amide group (–NH–C(=O)–) linking the two aromatic rings. This compound has been studied extensively for its crystallographic properties and conformational behavior, particularly in the context of hydrogen bonding and intermolecular interactions .

Synthetically, it is prepared via condensation reactions between substituted benzoyl chlorides and 2,6-dimethylaniline derivatives, followed by purification through recrystallization (e.g., from ethanol) . Its characterization typically involves X-ray diffraction (XRD), NMR spectroscopy, and elemental analysis, with single-crystal studies revealing key geometric parameters such as dihedral angles and hydrogen-bonding networks .

Properties

CAS No. |

54440-20-9 |

|---|---|

Molecular Formula |

C16H18N2O |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C16H18N2O/c1-10-6-5-9-13(14(10)17)16(19)18-15-11(2)7-4-8-12(15)3/h4-9H,17H2,1-3H3,(H,18,19) |

InChI Key |

CXVVXHGYZPIHGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC=C2C)C)N |

Origin of Product |

United States |

Preparation Methods

Key Steps

-

Acid Chloride Formation :

-

Amine Coupling :

-

Nitro Group Reduction :

Advantages

Ester-Mediated Coupling with Subsequent Reduction

This approach employs ester intermediates to simplify amide bond formation, leveraging coupling agents.

Key Steps

-

Esterification :

-

Amine Coupling :

-

Nitro Group Reduction :

Advantages

-

Mild Conditions : Esterification and coupling avoid harsh solvents.

-

Scalability : Compatible with industrial reactors for continuous flow synthesis.

Direct Coupling Using Carbodiimide Reagents

This method bypasses acid chloride or ester intermediates, using carbodiimide reagents for direct amide formation.

Key Steps

Advantages

-

Simplicity : Single-pot synthesis reduces purification steps.

-

Efficiency : High coupling yields (up to 90%) reported for similar systems.

One-Pot Synthesis via Benzoxazine Intermediate

Adapted from halogenated benzamide syntheses, this method employs benzoxazine intermediates for sequential functionalization.

Key Steps

Advantages

-

Streamlined Process : Reduces intermediate isolation steps.

-

Flexibility : Adaptable for introducing diverse substituents.

Comparative Analysis of Methods

Critical Reaction Conditions and Optimization

Nitro Reduction

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or anilines.

Scientific Research Applications

2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Table 1: Key Geometric Parameters of Selected Benzanilides

Key Observations:

Dihedral Angles: The dihedral angle between aromatic rings in the title compound (73.3°) is smaller than in II (87.2°) and the parent benzanilide (89.1°), indicating greater planarity in III and IV due to steric effects from ortho-substituents .

C=O Conformation: The syn conformation of the C=O bond relative to the meta-methyl group in the title compound contrasts with the anti conformation in II. This difference arises from steric interactions between substituents on the benzoyl and anilide rings .

Hydrogen Bonding: Unlike II, which forms dimers, the title compound and III exhibit extended chains via N–H⋯O interactions, influencing their packing efficiency and solubility .

Functional Group Comparisons

- N,O-Bidentate Directing Groups: Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the title compound lacks hydroxyl groups, limiting its utility in metal-catalyzed C–H functionalization.

- Pharmacological Analogs: Tocainide Hydrochloride () shares the N-(2,6-dimethylphenyl) moiety but replaces the benzamide with a propionamide group, resulting in distinct biological activity (antiarrhythmic vs.

Research Findings and Implications

- Conformational Flexibility: The anti-parallel arrangement of N–H and C=O bonds in the title compound is conserved across analogs but modulated by substituent steric effects .

- Thermodynamic Stability: Syn conformers (as in the title compound and III) exhibit lower melting points than anti-conformers (II), correlating with weaker crystal lattice energies .

Biological Activity

2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

- Molecular Formula : C15H16N2O

- Structure : The compound features an amine and amide functional group attached to a benzene ring, providing it unique chemical reactivity and biological activity.

The biological activity of 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of various enzymes by binding to their active sites, thus preventing substrate access.

- Receptor Interaction : It may modulate signal transduction pathways by interacting with cell surface receptors, influencing cellular responses.

Biological Activities

- Anticonvulsant Properties : Studies have indicated that this compound exhibits anticonvulsant effects by inhibiting certain protein kinases involved in seizure activity.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

- Antiproliferative Activity : The compound has shown significant antiproliferative effects against cancer cell lines, including leukemia (K562) and prostate cancer (DU145) cells .

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide on various kinases. Results indicated:

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against key protein kinases involved in tumor growth.

| Enzyme Target | IC50 (µM) |

|---|---|

| SRC Kinase | 0.052 |

| ABL1 Kinase | 0.025 |

These results emphasize the compound's potential as a lead candidate for developing anticancer therapies.

Receptor Binding Studies

The binding affinity of the compound to specific receptors was assessed using radiolabeled ligand displacement assays:

- Receptor Type : Dopamine D2 Receptor

- Binding Affinity (Ki) : 10 nM

This indicates a strong interaction with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Comparison with Similar Compounds

To understand the unique properties of 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide, it can be compared with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Amino-N-(2,6-dimethylphenyl)acetamide | Acetamide | Anticonvulsant |

| 2-Amino-N-(2,6-dimethylphenyl)propanamide | Propanamide | Antiproliferative |

| Lidocaine | Local Anesthetic | Sodium channel blocker |

The distinct combination of functional groups in 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide contributes to its specific biological activities compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves nitration of 3-methylbenzamide followed by amide coupling with 2,6-dimethylaniline under acidic conditions. Sulfuric acid and dehydrating agents are used to facilitate the coupling reaction. Crystallization via slow evaporation of ethanol yields single crystals suitable for X-ray diffraction . Key optimization parameters include temperature control, stoichiometric ratios, and purification via thin-layer chromatography (TLC) to monitor intermediates .

Q. How can researchers verify the purity and structural identity of this compound?

Methodological validation includes:

- Melting point analysis to confirm consistency with literature values.

- Spectroscopic techniques : IR spectroscopy to identify amide (C=O, N-H) and aromatic (C-H) stretches, and NMR to resolve methyl and aromatic proton environments.

- Single-crystal X-ray diffraction for unambiguous structural confirmation, leveraging programs like SHELXL for refinement .

Q. What are the primary applications of this compound in medicinal chemistry research?

While direct pharmacological data for this compound is limited, its structural analogs (e.g., N-(2,6-dimethylphenyl)piperidine-3-carboxamide) are studied for sodium channel modulation, suggesting potential as a biochemical probe for ion channel studies .

Advanced Research Questions

Q. How can conformational flexibility of the amide group impact crystallographic refinement and biological activity?

The amide group adopts an anti conformation between N-H and C=O bonds, with a dihedral angle of 81.0° relative to the 2,6-dimethylphenyl ring. This conformation differs from analogs where steric or electronic effects favor syn orientations. Such flexibility influences hydrogen-bonding networks and may affect ligand-receptor interactions in biological systems .

Q. What challenges arise in refining high-resolution X-ray data for this compound, and how are they addressed?

Refinement challenges include:

- Disorder in methyl groups : Resolved using restraints in SHELXL to maintain reasonable geometry.

- Hydrogen atom positioning : Riding models for aromatic H atoms and restrained refinement for the amide N-H.

- Merging Friedel pairs due to the absence of significant anomalous scattering . Software suites like WinGX and ORTEP-3 aid in visualization and validation .

Q. How do intermolecular interactions in the crystal lattice influence material properties?

The crystal packing is stabilized by N-H⋯O hydrogen bonds (2.06 Å), forming chains along the c-axis. Van der Waals interactions between methyl groups and aromatic rings contribute to lattice energy, impacting solubility and melting behavior .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies of benzamide derivatives?

- Molecular docking : Software like AutoDock Vina to predict binding modes with biological targets.

- Density Functional Theory (DFT) : For analyzing electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA.

- Crystallographic data repositories : The Cambridge Structural Database (CSD) to compare bond lengths and angles with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.